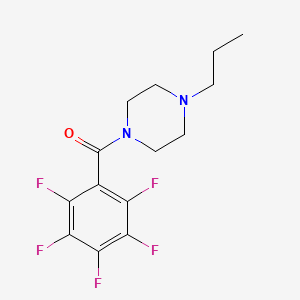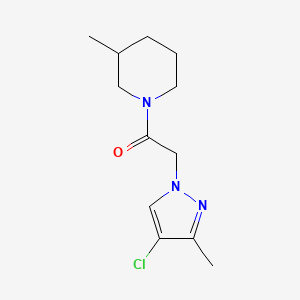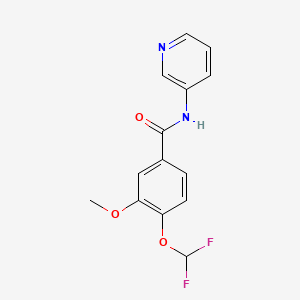
N-(3,4-dimethylphenyl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)butane-1-sulfonamide, also known by its chemical formula C₁₂H₁₉NO₂S, is a sulfonamide compound. Sulfonamides are a class of organic compounds containing a sulfonamide functional group (-SO₂NH₂). This particular compound features a butane backbone with a 3,4-dimethylphenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes:: The synthesis of N-(3,4-dimethylphenyl)butane-1-sulfonamide involves introducing the sulfonamide group onto a butane scaffold. While specific synthetic routes may vary, one common approach is the reaction of 3,4-dimethylbenzenesulfonyl chloride (or its equivalent) with 1-butylamine. The reaction proceeds as follows:
3,4-dimethylbenzenesulfonyl chloride+1-butylamine→this compound+HCl
Industrial Production:: Industrial-scale production methods typically involve optimizing reaction conditions, scalability, and yield. These processes may employ continuous flow reactors or batch reactions, ensuring efficient production of this compound.
Chemical Reactions Analysis
Reactivity:: N-(3,4-dimethylphenyl)butane-1-sulfonamide can participate in various chemical reactions:
Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Oxidation and Reduction: The butane backbone may be oxidized or reduced under appropriate conditions.
Acid-Base Reactions: The sulfonamide group can act as an acid or base, affecting its reactivity.
Sulfonamide Formation: 3,4-dimethylbenzenesulfonyl chloride, 1-butylamine, and organic solvents (e.g., dichloromethane, toluene).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products:: The primary product of sulfonamide formation is this compound itself.
Scientific Research Applications
N-(3,4-dimethylphenyl)butane-1-sulfonamide finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its sulfonamide moiety, which can interact with biological targets.
Organic Synthesis: As a building block for more complex molecules.
Catalysis: In asymmetric synthesis or transition metal-catalyzed reactions.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For medicinal purposes, it may inhibit enzymes or interact with receptors, affecting cellular processes.
Comparison with Similar Compounds
While N-(3,4-dimethylphenyl)butane-1-sulfonamide is unique in its structure, other sulfonamides share similar properties. Notable examples include:
Sulfanilamide: A classic sulfonamide used historically as an antibacterial agent.
Sulfonamide-based Drugs: Sulfonamides like sulfamethoxazole and acetazolamide are widely used in medicine.
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)butane-1-sulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-4-5-8-16(14,15)13-12-7-6-10(2)11(3)9-12/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI Key |
DVWWJYXDFXLGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-methyl-1H-pyrazol-1-yl)[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10967542.png)
methanone](/img/structure/B10967544.png)
![N-(2-methoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B10967547.png)

![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pentan-1-one](/img/structure/B10967560.png)
![2-(2-Chloro-5-methylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B10967565.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10967577.png)
![10-hexanoyl-3,3-dimethyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10967578.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B10967583.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B10967596.png)

